molecular formula C15H7F5N4O B10949077 5-[4-(Difluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

5-[4-(Difluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B10949077
M. Wt: 354.23 g/mol
InChI Key: UHKSWQXBJNGPGE-UHFFFAOYSA-N
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Description

5-[4-(DIFLUOROMETHOXY)PHENYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE is a complex organic compound characterized by the presence of difluoromethoxy and trifluoromethyl groups

Preparation Methods

The synthesis of 5-[4-(DIFLUOROMETHOXY)PHENYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE can be achieved through various synthetic routes. One common method involves the condensation of 3-aminopyrazole with ethyl 4,4,4-trifluorobutynoate, followed by a series of reactions to introduce the difluoromethoxy and cyanide groups . The reaction conditions typically involve the use of catalysts such as XPhosPdG2/XPhos to avoid debromination reactions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Common reagents used in these reactions include boronic acids, palladium catalysts, and various solvents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 5-[4-(DIFLUOROMETHOXY)PHENYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE involves its interaction with specific molecular targets and pathways. For example, its activity against monoamine oxidase B suggests that it may inhibit the enzyme’s activity, leading to increased levels of neurotransmitters in the brain . The compound’s unique structure allows it to interact with various biological targets, making it a versatile molecule for research.

Comparison with Similar Compounds

Similar compounds to 5-[4-(DIFLUOROMETHOXY)PHENYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE include other pyrazolo[1,5-a]pyrimidines and trifluoromethyl-containing compounds. These compounds share similar chemical properties and biological activities but differ in their specific functional groups and overall structure. The presence of both difluoromethoxy and trifluoromethyl groups in this compound makes it unique compared to other similar compounds .

Properties

Molecular Formula

C15H7F5N4O

Molecular Weight

354.23 g/mol

IUPAC Name

5-[4-(difluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

InChI

InChI=1S/C15H7F5N4O/c16-14(17)25-10-3-1-8(2-4-10)11-5-12(15(18,19)20)24-13(23-11)9(6-21)7-22-24/h1-5,7,14H

InChI Key

UHKSWQXBJNGPGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C#N)OC(F)F

Origin of Product

United States

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